4-(Phenoxymethyl)phenylessigsäure

Übersicht

Beschreibung

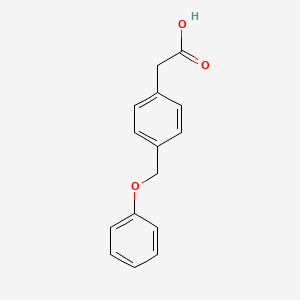

4-(Phenoxymethyl)phenylacetic acid is an organic compound with the molecular formula C15H14O3 It is a derivative of phenylacetic acid, where a phenoxymethyl group is attached to the para position of the benzene ring

Wissenschaftliche Forschungsanwendungen

4-(Phenoxymethyl)phenylacetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the manufacture of specialty chemicals and as an intermediate in the production of pharmaceuticals

Wirkmechanismus

Target of Action

4-(Phenoxymethyl)phenylacetic acid is a boronic ester, which is a valuable building block in organic synthesis . It is used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the Suzuki–Miyaura coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, where the organoboron reagents are transferred from boron to palladium . This process is crucial for the success of the Suzuki–Miyaura coupling, which relies on the mild and functional group tolerant reaction conditions, the stability of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Biochemical Pathways

The biochemical pathway affected by 4-(Phenoxymethyl)phenylacetic acid is the phenylacetic acid (PhAc) degradation pathway . This pathway is an important model for the catabolism of aromatic compounds . The PhAc CoA ligase gene, which is involved in this pathway, is widely distributed and subject to frequent lateral gene transfer within and across bacterial phylum .

Pharmacokinetics

It is known that phenylacetic acid, a related compound, has a half-life of 55-77 minutes and a clearance of 60-66 ml/min per m^2 . The capacity-limited conversion of phenylacetic acid to its inactive metabolite, phenylacetylglutamine (PAG), has important implications for the dosing of phenylacetic acid .

Result of Action

The result of the action of 4-(Phenoxymethyl)phenylacetic acid is the formation of carbon–carbon bonds through the Suzuki–Miyaura coupling . This process is crucial in organic synthesis, enabling the creation of complex organic compounds from simpler building blocks .

Action Environment

The action of 4-(Phenoxymethyl)phenylacetic acid can be influenced by various environmental factors. For instance, the efficiency of the Suzuki–Miyaura coupling can be affected by the presence of other functional groups, the choice of solvent, and the temperature . The suzuki–miyaura coupling is known for its tolerance to a wide range of reaction conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenoxymethyl)phenylacetic acid typically involves the reaction of phenylacetic acid with phenol in the presence of a suitable catalyst. One common method is the Friedel-Crafts alkylation, where phenylacetic acid is reacted with phenol using an acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-(Phenoxymethyl)phenylacetic acid can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Phenoxymethyl)phenylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenylacetic acid derivatives, while reduction can produce alcohols .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylacetic acid: A simpler analog without the phenoxymethyl group.

4-Methylphenylacetic acid: Contains a methyl group instead of a phenoxymethyl group.

4-Methoxyphenylacetic acid: Contains a methoxy group instead of a phenoxymethyl group

Uniqueness

4-(Phenoxymethyl)phenylacetic acid is unique due to the presence of the phenoxymethyl group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research applications and potential therapeutic uses .

Biologische Aktivität

4-(Phenoxymethyl)phenylacetic acid, a compound with potential therapeutic applications, has garnered interest in various fields of biological research. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding based on diverse sources.

Chemical Structure and Properties

4-(Phenoxymethyl)phenylacetic acid is characterized by its phenylacetic acid backbone with a phenoxymethyl substituent. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of 4-(Phenoxymethyl)phenylacetic acid is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Interaction : It may interact with specific receptors, influencing signaling pathways that regulate cellular responses.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

Antimicrobial Effects

Recent studies have highlighted the antimicrobial properties of 4-(Phenoxymethyl)phenylacetic acid. It has been tested against various bacterial strains, showing promising results:

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

These findings indicate that the compound may serve as a basis for developing new antimicrobial agents.

Anti-inflammatory Properties

Research indicates that 4-(Phenoxymethyl)phenylacetic acid may possess anti-inflammatory properties. In vitro studies demonstrate its ability to reduce the expression of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of 4-(Phenoxymethyl)phenylacetic acid against antibiotic-resistant strains revealed significant inhibition at higher concentrations. The results were promising enough to warrant further clinical trials.

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain, indicating its potential as an anti-inflammatory agent. The study measured cytokine levels before and after treatment, showing a marked decrease in TNF-alpha and IL-6 levels.

Pharmacokinetics

Understanding the pharmacokinetics of 4-(Phenoxymethyl)phenylacetic acid is crucial for evaluating its therapeutic potential. Key aspects include:

- Absorption : The compound demonstrates good absorption characteristics when administered orally.

- Distribution : It tends to accumulate in tissues involved in metabolism, such as the liver and kidneys.

- Metabolism : Initial studies suggest that it undergoes hepatic metabolism, producing several metabolites that may also contribute to its biological activity.

- Excretion : Primarily excreted via urine, highlighting the importance of renal function in its clearance.

Eigenschaften

IUPAC Name |

2-[4-(phenoxymethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-15(17)10-12-6-8-13(9-7-12)11-18-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBURWARFRCEQQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511013 | |

| Record name | [4-(Phenoxymethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344349-71-9 | |

| Record name | [4-(Phenoxymethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.